molecular formula C9H8N4O B2393157 (2-Pyrimidin-5-ylpyrimidin-5-yl)methanol CAS No. 1934638-95-5

(2-Pyrimidin-5-ylpyrimidin-5-yl)methanol

Cat. No.: B2393157
CAS No.: 1934638-95-5
M. Wt: 188.19
InChI Key: OVTZDMAOEMEUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Pyrimidin-5-ylpyrimidin-5-yl)methanol is a heterocyclic compound with the molecular formula C9H8N4O. It features a pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyrimidin-5-ylpyrimidin-5-yl)methanol typically involves the condensation of pyrimidine derivatives. One common method is the reaction of 2-aminopyrimidine with formaldehyde under acidic conditions, followed by cyclization to form the desired product . The reaction conditions often include:

    Temperature: Reflux conditions

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-Pyrimidin-5-ylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds (Grignard reagents).

Major Products Formed

Scientific Research Applications

(2-Pyrimidin-5-ylpyrimidin-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of

Biological Activity

(2-Pyrimidin-5-ylpyrimidin-5-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by the presence of two pyrimidine rings connected by a methanol group. Its molecular formula is C10_{10}H10_{10}N4_{4}O, and it possesses a unique structure that may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyrimidine derivatives that target cyclin-dependent kinases (CDKs) and other critical enzymes in cancer pathways .
  • Receptor Modulation : It might interact with various receptors on cell surfaces, altering cellular signaling pathways that can lead to apoptosis in cancer cells .
  • DNA Interaction : The compound may intercalate into DNA, influencing gene expression and replication processes, which is a common mechanism for many pyrimidine-based drugs .

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated its efficacy against various cancer cell lines, including:

Cell LineIC50_{50} (µM)Reference
MCF-712.0
MDA-MB-23115.5
HCT1169.0

These results indicate that the compound has a promising profile as an anticancer agent.

Anti-inflammatory Activity

In addition to anticancer effects, this compound has shown potential anti-inflammatory activity. In vivo studies indicated that it could significantly reduce inflammation in animal models, evidenced by:

ModelInhibition (%)Reference
Carrageenan-induced edema75%
Cotton pellet granuloma68%

These findings suggest that the compound may be useful in treating inflammatory conditions.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with significant apoptosis observed through increased caspase activity .
  • Mechanistic Insights : Another study investigated the compound's interaction with CDK9, revealing that it effectively inhibits RNA polymerase II transcription, leading to reduced levels of anti-apoptotic proteins like Mcl-1 in cancer cells .

Properties

IUPAC Name

(2-pyrimidin-5-ylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-5-7-1-12-9(13-2-7)8-3-10-6-11-4-8/h1-4,6,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTZDMAOEMEUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C2=CN=CN=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934638-95-5
Record name [2-(pyrimidin-5-yl)pyrimidin-5-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.